3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-fluorophenyl)-
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Overview
Description
3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-fluorophenyl)- is a heterocyclic compound that features a triazole ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl group enhances its chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-fluorophenyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazides with isothiocyanates, followed by further functionalization to introduce the fluorophenyl group . The reaction conditions often require specific temperatures and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification steps are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-fluorophenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-fluorophenyl)- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO): Known for its use in energetic materials due to its thermal stability and insensitivity.
1,3,5-Triazine derivatives: Often used in agriculture and pharmaceuticals for their diverse biological activities.
Uniqueness
3H-1,2,4-Triazol-3-one, 2,4-dihydro-2,4-dimethyl-5-(4-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications, distinguishing it from other triazole derivatives.
Properties
CAS No. |
116114-16-0 |
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Molecular Formula |
C10H10FN3O |
Molecular Weight |
207.20 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2,4-dimethyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C10H10FN3O/c1-13-9(12-14(2)10(13)15)7-3-5-8(11)6-4-7/h3-6H,1-2H3 |
InChI Key |
RUJCPPGLVRBNRL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN(C1=O)C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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